Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate
Description
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a brominated quinoline derivative characterized by a tert-butyl ester group at position 4 and a dibromomethyl substituent at position 2 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antibacterial activity and use as intermediates in organic synthesis . The tert-butyl ester group is commonly employed as a protective moiety due to its steric bulk and stability under acidic conditions, while the dibromomethyl substituent may confer unique reactivity, such as participation in electrophilic or radical reactions .
Synthetic routes for analogous compounds involve condensation reactions, esterification, and halogenation. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a structural analog) is synthesized via esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid . Similarly, tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate, a closely related compound, has been documented in product catalogs, though it is currently discontinued .
Properties
IUPAC Name |
tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABLVZXQMBVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its unique quinoline structure enhances biological activity, making it a valuable component in drug design. For instance, it has been utilized in the development of inhibitors targeting specific kinases involved in cancer progression.
| Compound | Target | Activity |
|---|---|---|
| C17 | DYRK2 | Potent inhibitor with IC50 in single-digit nanomolar range |
| Makaluvamine D | Topoisomerase II | Anti-neoplastic agent derived from marine alkaloids |
Material Science
Development of Advanced Materials
This compound is employed in creating advanced materials such as polymers and coatings. The presence of bromine enhances flame retardancy and thermal stability, making it suitable for applications requiring high-performance materials. Its chemical stability allows for modifications that can improve the efficacy of these materials.
| Material Type | Application | Enhancement |
|---|---|---|
| Polymers | Coatings | Improved flame retardancy |
| Composites | Structural | Enhanced thermal stability |
Agricultural Chemistry
Potential as Pesticides and Herbicides
Research is ongoing to explore the potential of this compound as a pesticide or herbicide. Its chemical properties are being investigated to target specific plant pathogens effectively, which could lead to improved agricultural productivity while minimizing environmental impact.
| Application | Target Organism | Effectiveness |
|---|---|---|
| Herbicide | Weeds | Selective targeting |
| Pesticide | Fungal pathogens | Increased efficacy |
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound serves as a building block for synthesizing complex molecules through various reaction pathways. Its ability to facilitate diverse synthetic routes streamlines research processes and enhances the efficiency of chemical synthesis.
| Synthesis Method | Product Type | Advantages |
|---|---|---|
| Nucleophilic substitution | Alkaloids | High yield synthesis |
| Cross-coupling reactions | Complex pharmaceuticals | Versatile applications |
Analytical Chemistry
Detection and Quantification Methods
this compound is utilized in analytical methods for detecting and quantifying quinoline derivatives in environmental samples. This application is crucial for pollution monitoring and control, enabling researchers to assess the presence of these compounds in various matrices.
| Analytical Technique | Application Area | Outcome |
|---|---|---|
| HPLC | Environmental monitoring | Accurate quantification of contaminants |
| Spectroscopy | Compound identification | Enhanced detection sensitivity |
Case Studies
- Pharmaceutical Research on DYRK2 Inhibition
- Material Science Innovations
- Agricultural Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Withdrawing Effects: The dibromomethyl group at position 2 may increase the electron-deficient nature of the quinoline ring, influencing reactivity in electrophilic substitutions or cycloadditions .
- Halogen Position: The 6-chloro substituent in the discontinued analog () could destabilize the molecule via steric clashes or electronic effects, possibly contributing to its discontinuation.
Biological Activity
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves the bromination of quinoline derivatives followed by carboxylation processes. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving quinoline derivatives.
2. Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.
2.1 Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | 25 | 1 × 10^-5 |
| Standard Drug (e.g., Ciprofloxacin) | 27 | 1 × 10^-6 |
In a study, the compound demonstrated an inhibition zone of 25 mm against Escherichia coli, indicating its potential as an antimicrobial agent .
2.2 Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20.1 | ROS generation and tubulin interference |
| KB-V1 | 14 | ROS generation and apoptosis induction |
In vitro studies have shown that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and interference with tubulin polymerization .
2.3 Antiviral Activity
Recent investigations have indicated that quinoline derivatives can inhibit viral replication. This compound has shown promising results against certain viruses:
| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Hepatitis C | 1.1 | >80 | >72 |
| Influenza A | 7.7 | >80 | >10 |
The selectivity index indicates a favorable therapeutic window for further development as an antiviral agent .
3.1 Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The findings suggested that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values comparable to standard antibiotics .
3.2 Study on Anticancer Mechanisms
In another study focusing on anticancer mechanisms, this compound was found to induce cell cycle arrest in the G2/M phase in MCF-7 cells. This effect was attributed to ROS-mediated pathways leading to apoptosis .
4. Applications in Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:
- Antimicrobial Agents : Potential development into new antibiotics targeting resistant strains.
- Anticancer Drugs : Further optimization may yield effective treatments for various cancers.
- Antiviral Therapeutics : Investigated for use in treating viral infections like Hepatitis C.
5. Conclusion
This compound represents a valuable compound in medicinal chemistry with promising biological activities across multiple domains such as antimicrobial, anticancer, and antiviral applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with quinoline-4-carboxylic acid derivatives. Introduce the tert-butyl ester group via a nucleophilic substitution reaction using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Step 2 : Brominate the quinoline core at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Step 3 : Optimize solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control dibromination selectivity .
- Yield Considerations : Lower temperatures (0–5°C) reduce side reactions, improving yields up to 65–75% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and dibromomethyl protons (δ ~4.8–5.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+: ~425–430 m/z) .
Q. What are the key stability considerations for storage and handling?
- Stability Profile :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dibromomethyl group .
- Moisture : Keep under inert gas (N₂/Ar) due to ester hydrolysis risks in humid environments .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) and bases, which may cleave the tert-butyl ester .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dibromomethyl group in cross-coupling reactions?
- Approach :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model bond dissociation energies (BDEs) of C–Br bonds. Lower BDE (~55 kcal/mol) indicates higher susceptibility to Pd-catalyzed coupling .
- Experimental Validation : Compare predicted reactivity with Suzuki-Miyaura coupling results using arylboronic acids .
Q. What strategies resolve contradictions in reported cytotoxicity data for quinoline derivatives?
- Data Analysis Framework :
- Source Comparison : Cross-reference cell lines (e.g., HEK293 vs. HepG2) and assay protocols (MTT vs. resazurin) .
- Metabolite Interference : Test for esterase-mediated hydrolysis of the tert-butyl group, which may generate toxic byproducts .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Q. How does the compound’s crystal packing influence its solid-state reactivity?
- Crystallographic Insights :
- X-ray Diffraction : Analyze intermolecular interactions (e.g., halogen bonds between Br atoms and carbonyl groups) using Mercury software .
- Thermal Analysis : DSC/TGA to correlate melting points (mp ~120–125°C) with decomposition pathways under oxidative conditions .
Methodological Challenges and Solutions
Q. Why do bromination reactions sometimes yield mono- vs. di-substituted products, and how can selectivity be improved?
- Mechanistic Analysis :
- Radical vs. Ionic Pathways : Use EPR spectroscopy to detect bromine radical intermediates under NBS/AIBN conditions .
- Steric Effects : Introduce bulky directing groups (e.g., ortho-substituents) to block over-bromination .
Q. What advanced techniques quantify environmental persistence of tert-butyl ester derivatives?
- Ecotoxicology Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
